

Application Notes and Protocols for Measuring MLi-2 Target Engagement In Vivo

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Compound of Interest

Compound Name: MLi-2
Cat. No.: B15608315

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Introduction

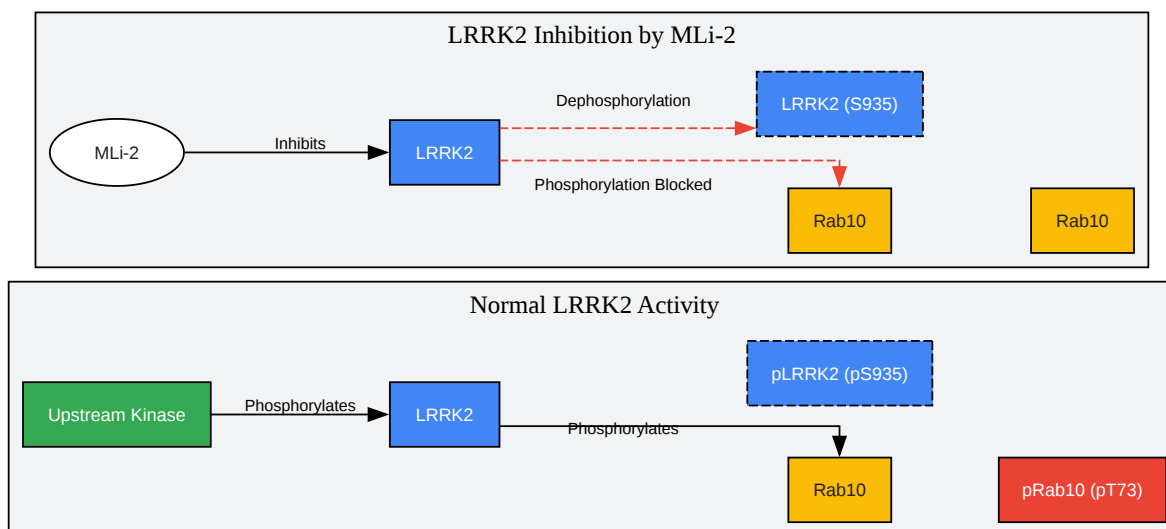
MLi-2 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3][4][5] Mutations in the LRRK2 gene that increase its kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][3][6] Therefore, accurately measuring the in vivo target engagement of LRRK2 inhibitors like **MLi-2** is crucial for preclinical and clinical drug development to ensure the compound reaches its target and exerts the desired pharmacological effect.[6]

These application notes provide detailed protocols for assessing **MLi-2** target engagement in vivo by measuring the phosphorylation status of LRRK2 and its downstream substrate, Rab10.

LRRK2 Signaling Pathway and MLi-2 Mechanism of Action

LRRK2 is a large, multi-domain protein with kinase and GTPase activity.[7] A primary function of its kinase activity is the phosphorylation of a subset of Rab GTPases, with Rab10 being a well-validated substrate.[6] The phosphorylation of LRRK2 at serine 935 (pS935) is an indicator of the activity of an upstream kinase, and its dephosphorylation is a reliable indirect biomarker of LRRK2 kinase inhibition.[6] **MLi-2** acts as a Type I kinase inhibitor, binding to the active conformation of the LRRK2 kinase domain and preventing the phosphorylation of its substrates.[8]

Below is a diagram illustrating the LRRK2 signaling pathway and the inhibitory action of **MLi-2**.



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Caption: LRRK2 signaling and **MLi-2** inhibition.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo potency data for **MLi-2**.

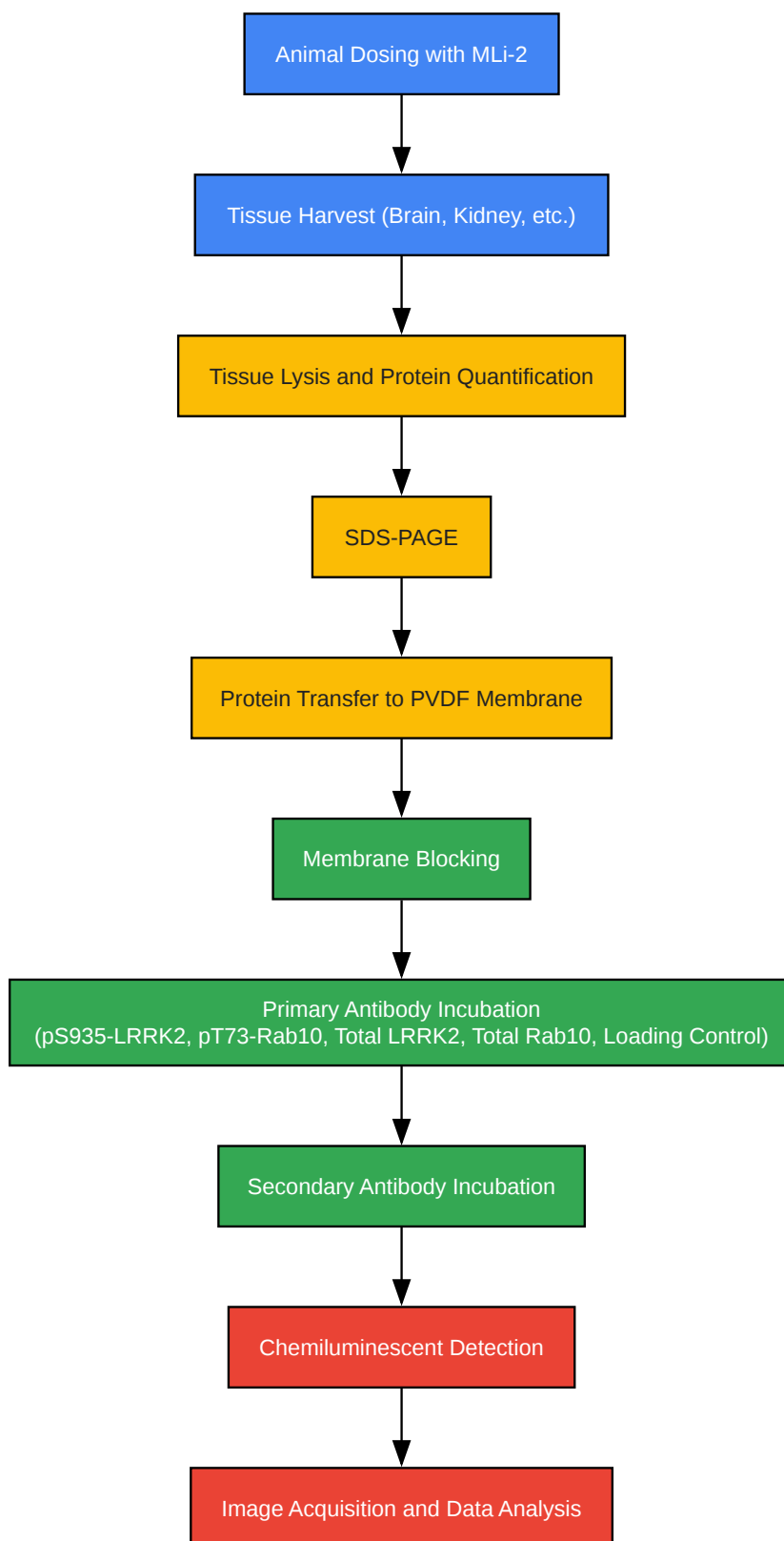
Assay Type	Parameter	MLi-2 Value	Reference
Purified LRRK2 Kinase Assay (in vitro)	IC50	0.76 nM	[1][3][5]
Cellular pSer935 LRRK2 Dephosphorylation	IC50	1.4 nM	[1][3][5]
Radioligand Competition Binding Assay	IC50	3.4 nM	[1][3][5]
Cellular pT73 Rab10 Inhibition (PBMCs)	IC50	5.3 nM	[9]
In vivo pSer935 LRRK2 Inhibition (Mouse Brain)	Dose-dependent	1-100 mg/kg	[5]

Experimental Protocols

Western Blot for pS935-LRRK2 and pT73-Rab10

This protocol describes the measurement of LRRK2 and Rab10 phosphorylation in tissues from **MLi-2**-treated animals.

Workflow Diagram:



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Caption: Western Blot workflow for biomarker analysis.

Materials:

- **MLi-2** compound
- Vehicle (e.g., 30% Captisol)[5]
- Rodent models (e.g., mice)
- Tissue homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- Polyacrylamide gels (e.g., 4-12% Bis-Tris)
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-pS935-LRRK2
 - Rabbit anti-pT73-Rab10
 - Mouse anti-total LRRK2
 - Mouse anti-total Rab10
 - Antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

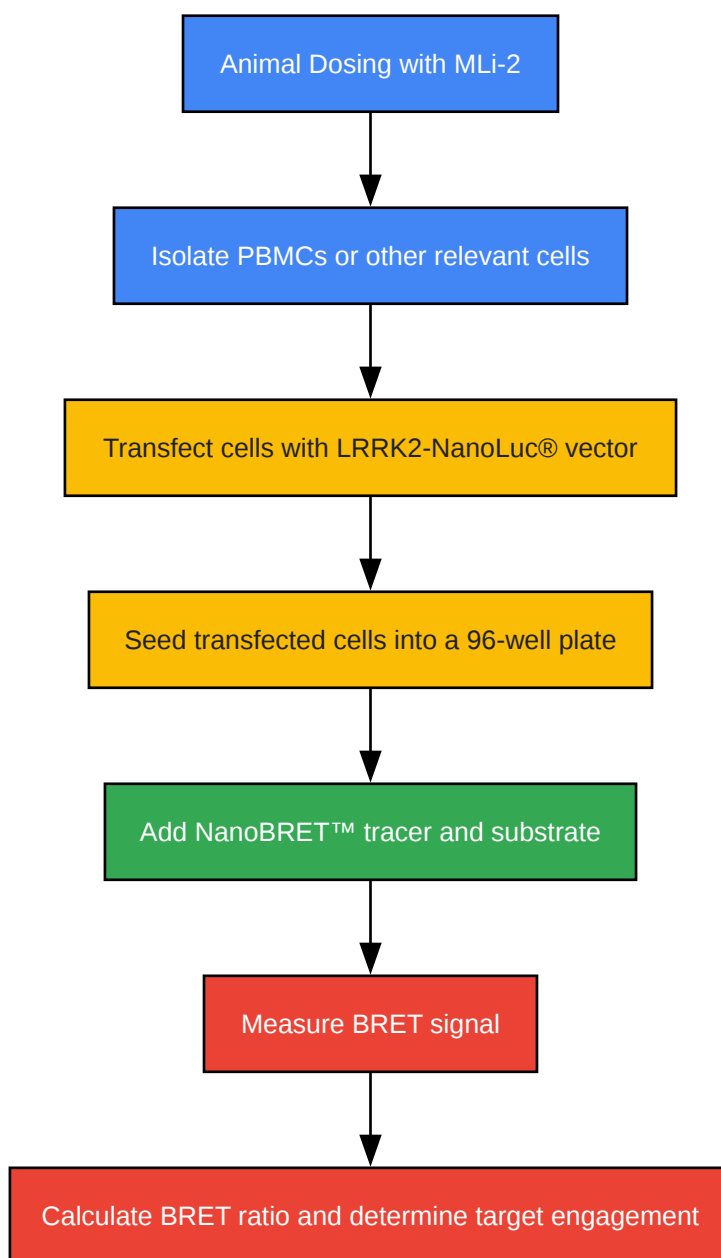
- Animal Dosing:
 - Administer **MLi-2** orally to mice at desired doses (e.g., 1-100 mg/kg) or vehicle control.[5]
 - Euthanize animals at specified time points post-dosing.
- Tissue Preparation:
 - Immediately dissect and freeze tissues (e.g., brain cortex, kidney) on dry ice.[5]
 - Homogenize frozen tissue in ice-cold lysis buffer.[6]
 - Centrifuge to pellet cellular debris and collect the supernatant.
 - Determine protein concentration using a BCA assay.[6]
- SDS-PAGE and Western Blotting:
 - Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.[6]
 - Separate proteins by SDS-PAGE.[6]
 - Transfer proteins to a PVDF membrane.[6]
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.[6]
 - Wash the membrane with TBST.[6]
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
 - Wash the membrane again with TBST.[6]
- Detection and Analysis:

- Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
[6]
- Quantify band intensities and normalize phosphoprotein levels to total protein levels or a loading control.[6]

In Vivo NanoBRET™ Target Engagement Assay

This protocol adapts the NanoBRET™ assay to measure target engagement in cells isolated from **MLi-2**-treated animals.[6]

Workflow Diagram:



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Caption: In vivo NanoBRET™ workflow.

Materials:

- **MLi-2** compound and vehicle
- Rodent models

- Materials for isolation of peripheral blood mononuclear cells (PBMCs)
- Vector expressing LRRK2 fused to NanoLuc® luciferase
- Transfection reagent
- 96-well plates
- NanoBRET™ tracer
- NanoBRET™ Nano-Glo® substrate
- Luminometer

Procedure:

- Animal Dosing and Cell Isolation:
 - Administer **MLi-2** or vehicle to animals at desired doses and time points.[6]
 - Isolate PBMCs or other relevant cell types from the treated animals.[6]
- Cell Preparation:
 - Transfect the isolated cells with the LRRK2-NanoLuc® expression vector.[6]
 - Seed the transfected cells into a 96-well plate.[6]
- NanoBRET™ Assay:
 - Add the NanoBRET™ tracer to the cells.[6]
 - Add the NanoBRET™ Nano-Glo® substrate.[6]
 - Measure the BRET signal on a luminometer.[6]
- Data Analysis:
 - Calculate the BRET ratio.

- The reduction in BRET signal in cells from **MLi-2**-treated animals compared to vehicle-treated animals indicates target engagement.

Targeted Mass Spectrometry for pRab10 Stoichiometry

This advanced method provides a highly accurate and sensitive quantification of the percentage of Rab10 that is phosphorylated at Thr73.[10][11]

Procedure Outline:

- Sample Preparation: Isolate proteins from tissues or cells of treated animals.
- Tryptic Digestion: Digest proteins into peptides.
- Enrichment (Optional): Enrich for phosphopeptides.
- LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Quantification: Use synthetic stable isotope-labeled (SIL) analogues for both the phosphorylated and non-phosphorylated Rab10 peptides as internal standards to accurately determine the stoichiometry of pT73-Rab10.[10][11]

Future Directions: PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that holds great promise for directly visualizing and quantifying LRRK2 target engagement in the living brain. [12][13][14] The development of a specific and high-affinity PET radiotracer for LRRK2 is an active area of research.[12][13][14] A successful LRRK2 PET tracer would enable the determination of target occupancy in clinical trials, helping to select appropriate doses and assess the therapeutic window of LRRK2 inhibitors like **MLi-2**. [12][13]

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